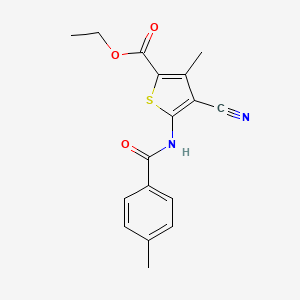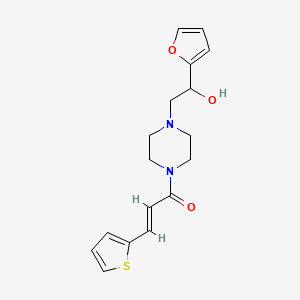
Methyl 2-((2-(4-chlorophenyl)-6-(3-methylbenzamido)quinolin-4-yl)oxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-((2-(4-chlorophenyl)-6-(3-methylbenzamido)quinolin-4-yl)oxy)acetate, also known as CQMA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CQMA belongs to the class of quinoline derivatives, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study by Saeed, Abbas, Ibrar, and Bolte (2014) explored the synthesis of quinoline derivatives, including compounds related to Methyl 2-((2-(4-chlorophenyl)-6-(3-methylbenzamido)quinolin-4-yl)oxy)acetate. They focused on the development of thio/semicarbazide derivatives from carbohydrazides and characterized these compounds using spectroscopic techniques and elemental analyses (Saeed et al., 2014).
Corrosion Inhibition
- Zarrouk et al. (2014) conducted a study on the application of quinoxaline derivatives, including those structurally similar to Methyl 2-((2-(4-chlorophenyl)-6-(3-methylbenzamido)quinolin-4-yl)oxy)acetate, as corrosion inhibitors for copper in nitric acid. The study involved quantum chemical calculations to establish a relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2014).
Antimicrobial and Mosquito Larvicidal Activity
- Research by Rajanarendar et al. (2010) on a series of quinoline derivatives, including those related to the specified compound, revealed good antibacterial and antifungal activities against various strains. They also demonstrated mosquito larvicidal activity, showing the potential of these compounds in medical and environmental applications (Rajanarendar et al., 2010).
Eigenschaften
IUPAC Name |
methyl 2-[2-(4-chlorophenyl)-6-[(3-methylbenzoyl)amino]quinolin-4-yl]oxyacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2O4/c1-16-4-3-5-18(12-16)26(31)28-20-10-11-22-21(13-20)24(33-15-25(30)32-2)14-23(29-22)17-6-8-19(27)9-7-17/h3-14H,15H2,1-2H3,(H,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRPCWKPVKMWMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N=C(C=C3OCC(=O)OC)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((2-(4-chlorophenyl)-6-(3-methylbenzamido)quinolin-4-yl)oxy)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2376965.png)


![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2376974.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2376976.png)
![2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2376977.png)
![2-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/structure/B2376979.png)

![1-(3,4-difluorobenzyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2376981.png)
![7-Azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2376982.png)

